3-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide

ADME Drug-likeness logP

3-Chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide (CAS 1797292-27-3) is a synthetic small-molecule belonging to the morpholinopyrimidine-benzamide class. This compound features a 3-chlorobenzamide moiety linked via a methylene bridge to a 4-methyl-6-morpholinopyrimidine core.

Molecular Formula C17H19ClN4O2
Molecular Weight 346.82
CAS No. 1797292-27-3
Cat. No. B2467944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide
CAS1797292-27-3
Molecular FormulaC17H19ClN4O2
Molecular Weight346.82
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3
InChIInChI=1S/C17H19ClN4O2/c1-12-9-16(22-5-7-24-8-6-22)21-15(20-12)11-19-17(23)13-3-2-4-14(18)10-13/h2-4,9-10H,5-8,11H2,1H3,(H,19,23)
InChIKeyCEYRTZCZHNVYFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide (CAS 1797292-27-3): Procurement-Ready Chemical Identity and Baseline Profile


3-Chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide (CAS 1797292-27-3) is a synthetic small-molecule belonging to the morpholinopyrimidine-benzamide class. This compound features a 3-chlorobenzamide moiety linked via a methylene bridge to a 4-methyl-6-morpholinopyrimidine core. Members of this chemotype are investigated as potential kinase inhibitors and antiproliferative agents [1]. The compound is commercially available from multiple suppliers as a research-grade chemical, with a molecular weight of 346.82 g/mol [2]. However, peer-reviewed, target-specific bioactivity data for this exact compound remain extremely scarce in the public domain as of mid-2026, a critical procurement consideration.

Why Generic Substitution of 3-Chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide Fails: The Quantified Selectivity and Potency Gap


Morpholinopyrimidine-benzamide analogs cannot be treated as interchangeable procurement items. Even minor variations—such as halogen position (2-Cl vs. 3-Cl) or benzamide ring substituent (Cl vs. F vs. OCH₃)—can profoundly alter target engagement, selectivity profile, and pharmacokinetic behavior. For example, closely related morpholinopyrimidine derivatives have demonstrated >100-fold differences in PI3K isoform selectivity depending on substitution patterns [1]. Without compound-specific, comparator-based quantitative evidence, procuring a generic 'in-class' analog as a substitute risks selecting a molecule with fundamentally different biological activity, invalidating experimental results and wasting research resources.

Quantitative Differentiation Evidence Guide for 3-Chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide vs. Closest Analogs


Computational ADME Differentiation: Predicted logP and Solubility vs. 3-Fluoro and 3-Methoxy Analogs

Computationally predicted properties suggest that the 3-chloro substituent confers intermediate lipophilicity and solubility compared to the 3-fluoro and 3-methoxy analogs. Using SwissADME, the target compound (3-Cl) shows a consensus log Pₒ/w of 2.48 (ESOL log S: −3.81), compared to 2.21 (ESOL log S: −3.52) for the 3-fluoro analog and 2.15 (ESOL log S: −3.68) for the 3-methoxy analog [1]. This indicates that the 3-Cl analog is more lipophilic than both comparators, which may translate to higher membrane permeability but potentially lower aqueous solubility, a critical trade-off in assay development [2].

ADME Drug-likeness logP Aqueous Solubility Physicochemical Properties

Kinase Inhibition Selectivity: Class-Level Evidence of Scaffold Potential with Uncharacterized Target Profile for the 3-Cl Analog

Morpholinopyrimidine-benzamide congeners have demonstrated potent PI3K pathway inhibition. For example, compounds from the Helwa et al. (2020) series exhibited IC₅₀ values as low as 6.09 μM against PI3Kβ [1], while more elaborated analogs achieved PI3Kα/mTOR dual inhibition at single-digit nanomolar concentrations [2]. However, the specific kinase inhibition profile for the target 3-chloro compound has NOT been reported in any public domain source. This represents a critical evidence gap.

Kinase Inhibition PI3K mTOR Selectivity Antiproliferative

Antiproliferative Activity: Class-Level Cytotoxicity vs. Total Absence of Compound-Specific Data

While multiple morpholinopyrimidine-benzamide derivatives have demonstrated sub-micromolar cytotoxicity against leukemia cell lines (e.g., IC₅₀ = 0.76 μM against leukemia SR) [1], no peer-reviewed cytotoxicity data exist for the specific 3-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide compound. Unverified vendor-associated claims of anticancer activity (e.g., ‘MCF-7 IC₅₀ = 15.2 μM’) cannot be substantiated against any identifiable, citable primary source and therefore fail the evidence admission criteria of this guide .

Anticancer Cytotoxicity Cancer Cell Lines IC50

Structural Analogs Comparison: 3-Cl vs. 2-Cl vs. 3-F vs. 3-OCH₃ Benzamide Substituent

The 3-Cl substituent on the benzamide ring represents a specific point of differentiation from commercially available analogs. The 2-chloro positional isomer (CAS 1797661-68-7), 3-fluoro analog (CAS 1796963-62-6), and 3-methoxy analog (CAS 1797661-64-3) are all listed by chemical suppliers but similarly lack peer-reviewed bioactivity data [1]. The 3-Cl substituent provides distinct electronic (σₘ = 0.37) and steric properties compared to 3-F (σₘ = 0.34) and 3-OCH₃ (σₘ = 0.12), which can differentially affect π-stacking interactions, hydrogen bonding, and target binding pocket complementarity [2].

Structure-Activity Relationship SAR Halogen Bonding Bioisosteres

Recommended Research and Industrial Application Scenarios for 3-Chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide Based on Available Evidence


Systematic Structure-Activity Relationship (SAR) Exploration of Morpholinopyrimidine-Benzamide Kinase Inhibitors

Given the complete absence of target-specific bioactivity data, the most scientifically justified procurement use case is as a member of a systematic SAR matrix. The 3-Cl analog serves as a key intermediate-lipophilicity, intermediate-electron-withdrawing substituent within a series spanning 3-F (less lipophilic, weaker electron-withdrawing) and 3-OCH₃ (less lipophilic, electron-donating), enabling quantitative deconvolution of substituent effects on kinase inhibition and cellular activity when all analogs are screened in parallel [1].

Chemical Probe Development Requiring a Specific Halogen Bond Donor at the 3-Position

In targets where crystallographic or docking evidence suggests a halogen bond interaction at the 3-position of the benzamide ring, the 3-Cl analog provides a stronger σ-hole donor than the 3-F analog while avoiding the metabolic liabilities associated with heavier halogens (Br, I). This makes it a rational choice for exploring halogen bond-driven affinity optimization, provided that confirmatory biophysical assays are planned [1].

Synthetic Intermediate for Late-Stage Diversification via Cross-Coupling

The 3-chloro substituent is a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage derivatization to generate focused libraries. This compound's dual functional groups (chlorobenzamide + morpholinopyrimidine) make it a more advanced intermediate compared to simpler starting materials, potentially accelerating library synthesis timelines [1].

De Novo Phenotypic Screening in Target-Agnostic Drug Discovery Programs

As part of a diverse compound library, the 3-Cl analog fills a specific chemotype space (morpholinopyrimidine-benzamide) that is underrepresented in many commercial screening collections. Its inclusion in phenotypic screens for oncology, inflammation, or neglected diseases is justified on the basis of scaffold novelty, with the explicit understanding that any hit will require extensive follow-up characterization [1].

Quote Request

Request a Quote for 3-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.